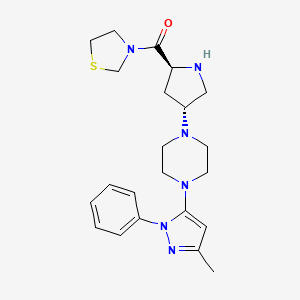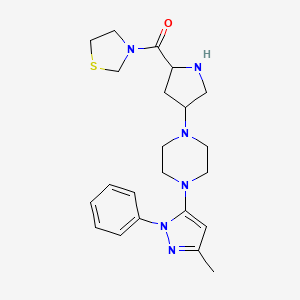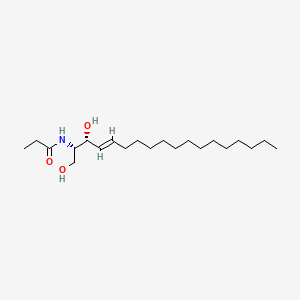
C3 Ceramide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
C3 Ceramide, also known as N-[(1S,2R,3E)-2-hydroxy-1-(hydroxymethyl)-3-heptadecenyl]propanamide, is a type of sphingolipid . It is not only a structural lipid but also a multifunctional and bioactive molecule with key roles in many important cellular pathways .
Synthesis Analysis
Ceramides are synthesized through a complex process involving numerous types of sphingolipids with various physiological functions . The synthesis of ceramides with varying acyl chain lengths is regulated by six ceramide synthases . A procedure for the preparation of ceramides by direct coupling of long-chain bases and fatty acids in the presence of a mixed carbodiimide has been described .Molecular Structure Analysis
Ceramides are a family of lipid molecules, composed of sphingosine and a fatty acid, and transported by lipoproteins (primarily by low-density lipoproteins) in the bloodstream . They are distinguished by their sphingoid base and saturation state and can be converted to more complex sphingolipid species by addition of phosphocholine, acyl, phosphate, and carbohydrates .Chemical Reactions Analysis
Ceramides are generated by de novo synthesis, salvage of sphingosine, and breakdown of complex sphingolipids, including sphingomyelin . Biochemical evidence demonstrated that the bacterial pathway operates in a different order from that in eukaryotes .Physical And Chemical Properties Analysis
Ceramides are extremely hydrophobic and thus cannot exist in suspension in aqueous media . They increase the molecular order (rigidity) of phospholipids in membranes . Ceramides also possess a marked intrinsic negative curvature that facilitates the formation of inverted hexagonal phases .Scientific Research Applications
Regulation of Cancer Cell Growth and Survival : Ceramide kinase, which produces Ceramide-1-phosphate (C1P), plays a crucial role in determining the balance between pro-apoptotic ceramide and anti-apoptotic C1P, regulating cell fate and impacting the survival and proliferation of cancer cells like lung adenocarcinoma and head and neck squamous cell carcinoma (Mitra et al., 2007); (Zhu et al., 2014).
Ceramide-induced Apoptosis and Autophagy in Cancer : Exogenous ceramides like C2- and C6-ceramide can induce apoptosis in cancer cells, including HCT116 and OVCAR-3, via the caspase cascade and mitochondrial pathway (Fillet et al., 2003); (Sentelle et al., 2012).
Impact on Inflammation and Immune Responses : Ceramide 1-phosphate (C1P) influences inflammation and immune responses. It can mitigate lung inflammation induced by cigarette smoke or lipopolysaccharide in mouse models (Gomez-Larrauri et al., 2021).
Role in Skin Barrier and Dermatological Applications : Ceramide-based biological membranes, specifically in the context of skin barrier, have been studied using molecular dynamics, providing insights into the self-assembly and structural properties of ceramides in skin layers (Moore et al., 2016).
Therapeutic Applications in Cancer Treatment : The combination of ceramide with chemotherapy drugs like paclitaxel, oxaliplatin, and cisplatin has shown enhanced anti-tumor effects in models of pancreatic cancer, suggesting potential for combination therapies in cancer treatment (Shrayer et al., 2006).
Ceramide as a Second Messenger in Cell Signaling : Ceramide's role as an active lipid second messenger in cell growth, differentiation, and apoptosis has been emphasized, with studies showing its impact on the regulation of various cellular functions (Gomez-Muñoz, 2006).
Mechanism of Action
Target of Action
C3 Ceramide primarily targets ceramide synthases (CerS), which are central enzymes required for the de novo synthesis of ceramides and other sphingolipids . Ceramide synthases catalyze the addition of different acyl-chains to a sphingoid base, accounting for much of the diversity in the sphingolipid family . CerS1 attaches C18 fatty acyl CoA to the sphingoid base .
Mode of Action
This compound interacts with its targets by inhibiting insulin signaling or inducing mitochondrial fragmentation . It promotes Akt dephosphorylation via protein phosphatase 2A and prevents Akt translocation via another putative target, PKCζ .
Biochemical Pathways
This compound affects several biochemical pathways. It plays a role in activating cell death signals initiated by cytokines, chemotherapeutic agents, and ionizing radiation . Ceramide-mediated cell signaling contributes to cell cycle arrest, terminal cell differentiation, and apoptosis . Dysfunctional metabolism of ceramide may contribute to multidrug resistance .
Pharmacokinetics (ADME Properties)
The pharmacokinetics of this compound, like other drug molecules, involves absorption, distribution, metabolism, and excretion (ADME). In general, drug likeness parameters are important indicators of a molecule’s suitable ADME properties .
Result of Action
This compound has profound molecular and cellular effects. It serves as a lipid modulator to regulate cellular functions, including cell cycle arrest, differentiation, and apoptosis . Changes in ceramide metabolism can cause certain diseases . Ceramide is a key player in the induction of β-cell apoptosis, insulin resistance, and reduction of insulin gene expression .
Action Environment
The action of this compound can be influenced by various environmental factors such as stress and diet . For example, in the skin, delivering topical ceramides in balanced and optimal combination with cholesterol and free fatty acids—while supporting and boosting the endogenous biosynthesis of ceramides using ingredients such as niacinamide and lactic acid—helps relieve symptoms of atopic diseases .
Safety and Hazards
Ceramide 3 is used mainly as a moisturizer in various cosmetic products . Although several safety studies on formulations containing pseudo-ceramide or ceramide have been conducted at the preclinical and clinical levels for regulatory approval, no studies have evaluated the systemic toxicity of ceramide 3 .
Future Directions
Ceramides are associated with hypothalamic dysfunction in response to metaflammation, endoplasmic reticulum (ER) stress, and lipotoxicity, leading to insulin/leptin resistance . The manipulation of sphingolipid levels could be useful in enabling clinicians to treat obesity, particularly by decreasing ceramide levels and the inflammation/endoplasmic reticulum stress induced in response to overfeeding with saturated fatty acids .
Biochemical Analysis
Biochemical Properties
C3 Ceramide interacts with several enzymes, proteins, and other biomolecules, affecting the biophysical properties of biological membranes . It has been implicated in multiple diseases, including cancer, neurodegenerative, and metabolic diseases . The structural features of this compound, such as its high hydrophobicity and ability to establish a strong H-bond network, are responsible for changes in the biophysical properties of biological membranes .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes . It influences cell function by modifying intracellular signaling pathways, slowing anabolism, and ensuring that catabolism ensues . These actions of this compound have important implications for diseases associated with obesity, such as diabetes and cardiovascular disease .
Molecular Mechanism
The molecular mechanism of this compound involves a ping-pong reaction mechanism involving a covalent acyl-enzyme intermediate . It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is still being researched .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . Studies have shown that alteration of ceramide signaling may contribute to the pathophysiology of certain diseases .
Metabolic Pathways
This compound is involved in several metabolic pathways . It interacts with various enzymes and cofactors, and can affect metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues . It interacts with transporters or binding proteins, and its localization or accumulation can be affected .
Subcellular Localization
It could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
properties
IUPAC Name |
N-[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H41NO3/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-20(24)19(18-23)22-21(25)4-2/h16-17,19-20,23-24H,3-15,18H2,1-2H3,(H,22,25)/b17-16+/t19-,20+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRWDUUZCKNDXDD-YIVRLKKSSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC=CC(C(CO)NC(=O)CC)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCC/C=C/[C@H]([C@H](CO)NC(=O)CC)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H41NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



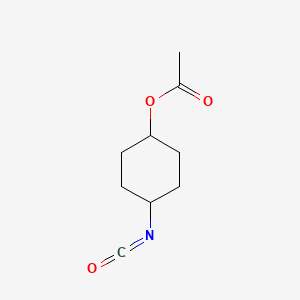
![2-[4-[(5S)-5-[[(5-Chlorothiophene-2-carbonyl)amino]methyl]-2-oxo-1,3-oxazolidin-3-yl]-N-(2-hydroxyethyl)anilino]-2-oxoacetic acid](/img/structure/B565893.png)

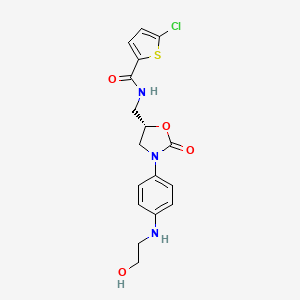
![5-Chloro-N-[2-oxo-3-[4-(3-oxomorpholin-4-yl)anilino]propyl]thiophene-2-carboxamide](/img/structure/B565898.png)
![N-[2-Butyl-3-(4-methoxybenzoyl)-5-benzofuranyl]-methanesulfonamide](/img/structure/B565901.png)
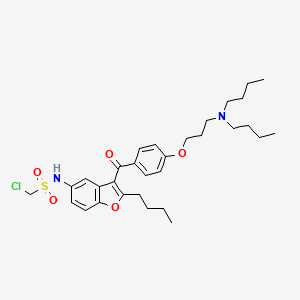
![5-O-Ethyl 3-O-methyl 4-(2-chlorophenyl)-2,6-bis[2-(1,3-dioxoisoindol-2-yl)ethoxymethyl]-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B565907.png)
